molecular formula C8H8N2O4S B048816 Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate CAS No. 64987-03-7

Ethyl 2-(2-formamidothiazol-4-yl)-2-oxoacetate

Cat. No. B048816
CAS RN: 64987-03-7
M. Wt: 228.23 g/mol
InChI Key: NTACMHVXGGGRQU-UHFFFAOYSA-N
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Patent
US04225707

Procedure details

To a suspension of ethyl 2-(2-formylaminothiazol-4-yl)glyoxylate, which can be represented as ethyl 2-(2-formylimino-2,3-dihydrothiazol-4-yl)glyoxylate, (281 g.) in water (1100 ml.) was added an 1 N sodium hydroxide aqueous solution (2.23 l.) under stirring and ice-cooling, and then the mixture was stirred for 5 minutes at 10° to 15° C. After the reaction mixture was filtered, the filtrate was adjusted to pH 1 with concentrated hydrochloric acid with stirring. The precipitates were collected by filtration, washed with water and then dried to give 2-(2-formylaminothiazol-4-yl)glyoxylic acid, which can be represented as 2-(2-formylimino-2,3-dihydrothiazol-4-yl)glyoxylic acid, (234 g.), mp 133° to 136° C. (dec.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.23 L
Type
reactant
Reaction Step Three
Name
Quantity
1100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][C:4]1[S:5][CH:6]=[C:7]([C:9](=[O:15])[C:10]([O:12]CC)=[O:11])[N:8]=1)=[O:2].[OH-].[Na+]>O>[CH:1]([NH:3][C:4]1[S:5][CH:6]=[C:7]([C:9](=[O:15])[C:10]([OH:12])=[O:11])[N:8]=1)=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NC=1SC=C(N1)C(C(=O)OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N=C1SC=C(N1)C(C(=O)OCC)=O
Step Three
Name
Quantity
2.23 L
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
1100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 minutes at 10° to 15° C
Duration
5 min
FILTRATION
Type
FILTRATION
Details
After the reaction mixture was filtered
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)NC=1SC=C(N1)C(C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.